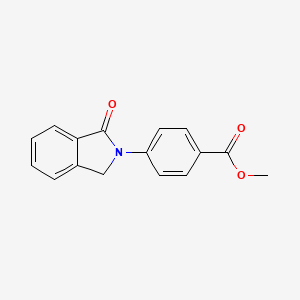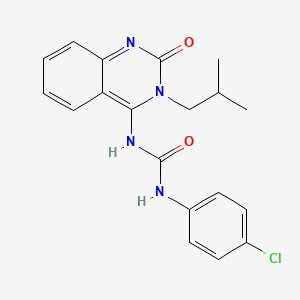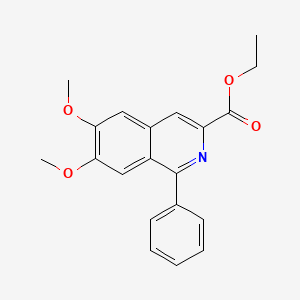
Methyl 4-(1-oxoisoindolin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-oxoisoindolin-2-yl)benzoate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . It is a colorless solid with a melting point ranging from 217 to 221 °C . This compound is known for its unique structure, which includes an isoindolinone core fused with a benzene ring, making it an important heterocyclic compound in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(1-oxoisoindolin-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . This method provides good isolated yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as flash chromatography on silica gel .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-oxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-(1-oxoisoindolin-2-yl)benzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-oxoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound has a similar isoindolinone core but differs in its substituents and overall structure.
4-(1-oxoisoindolin-2-yl)benzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 4-(1-oxoisoindolin-2-yl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its isoindolinone core is a key feature that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C16H13NO3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
methyl 4-(3-oxo-1H-isoindol-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3 |
Clave InChI |
FCANVCFMQOWSCK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)











